LY 487379 Hydrochlorid

Übersicht

Beschreibung

LY 487379 Hydrochlorid ist ein selektiver, positiver allosterischer Modulator des metabotropen Glutamatrezeptor-Subtyps 2 (mGluR2). Diese Verbindung ist bekannt für ihre Fähigkeit, die Bindung von Glutamat an mGluR2-Rezeptoren zu verstärken, was eine entscheidende Rolle bei der Modulation der synaptischen Übertragung und Plastizität im zentralen Nervensystem spielt. This compound wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen bei der Behandlung neurologischer und psychiatrischer Erkrankungen, einschließlich Schizophrenie und Angstzuständen, untersucht .

Wissenschaftliche Forschungsanwendungen

LY 487379 Hydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung zur Untersuchung der Struktur und Funktion von metabotropen Glutamatrezeptoren verwendet.

Biologie: Die Verbindung wird in der Forschung eingesetzt, um die Rolle von mGluR2 bei der synaptischen Übertragung und Plastizität zu verstehen.

Medizin: this compound wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung neurologischer und psychiatrischer Erkrankungen wie Schizophrenie und Angstzustände untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente eingesetzt, die auf mGluR2-Rezeptoren abzielen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an die allosterische Stelle des mGluR2-Rezeptors bindet. Diese Bindung verstärkt die Reaktion des Rezeptors auf Glutamat, was zu einer verstärkten Aktivierung der nachgeschalteten Signalwege führt. Die primären molekularen Ziele von this compound sind die mGluR2-Rezeptoren, die an der Modulation der synaptischen Übertragung und Plastizität beteiligt sind. Der Wirkmechanismus der Verbindung beinhaltet die Potenzierung der Wirkungen von Glutamat, wodurch verschiedene physiologische und Verhaltensabläufe beeinflusst werden .

Wirkmechanismus

- LY-487,379 is a selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor group II subtype mGluR2 .

- Activation of mGluR2 leads to the inhibition of neurotransmitter release, particularly glutamate, which contributes to its anxiolytic and antipsychotic effects .

- LY-487,379 affects several biochemical pathways:

Target of Action

Mode of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

LY 487379 Hydrochloride potentiates glutamate-stimulated [35S]GTPγS binding with EC50 values of 1.7 μM for mGlu2 receptors . This suggests that it interacts with these receptors and enhances their response to glutamate, a key neurotransmitter in the brain .

Cellular Effects

In terms of cellular effects, LY 487379 Hydrochloride has been shown to promote cognitive flexibility and facilitate behavioral inhibition in a rat model . This suggests that it may influence cell function by modulating signaling pathways related to cognition and behavior .

Molecular Mechanism

The molecular mechanism of LY 487379 Hydrochloride involves its role as a positive allosteric modulator of mGluR2 receptors . This means that it binds to these receptors and enhances their response to glutamate . This can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

It has been shown to induce an increase in microdialysate norepinephrine levels and extracellular serotonin levels in the medial prefrontal cortex in male Sprague-Dawley rats .

Dosage Effects in Animal Models

In animal models, LY 487379 Hydrochloride has been shown to have dose-dependent effects. For example, it induces an increase in microdialysate norepinephrine levels and extracellular serotonin levels in the medial prefrontal cortex in male Sprague-Dawley rats .

Metabolic Pathways

Given its role as a modulator of mGluR2 receptors, it is likely involved in pathways related to glutamate signaling .

Transport and Distribution

Given its role as a modulator of mGluR2 receptors, it is likely that it is transported to and concentrated in areas where these receptors are present .

Subcellular Localization

Given its role as a modulator of mGluR2 receptors, it is likely localized to the cell membrane where these receptors are present .

Vorbereitungsmethoden

Die Synthese von LY 487379 Hydrochlorid umfasst mehrere wichtige Schritte. Das Ausgangsmaterial ist typischerweise eine substituierte Phenylverbindung, die einer Reihe von Reaktionen unterzogen wird, um die notwendigen funktionellen Gruppen einzuführen. Der Syntheseweg umfasst:

Bildung des Phenoxyphenyl-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion eines substituierten Phenols mit einem halogenierten Benzolderivat unter basischen Bedingungen, um das Phenoxyphenyl-Zwischenprodukt zu bilden.

Einführung der Trifluorethylsulfonylgruppe: Das Phenoxyphenyl-Zwischenprodukt wird dann mit einem Trifluorethylsulfonylchlorid in Gegenwart einer Base umgesetzt, um die Trifluorethylsulfonylgruppe einzuführen.

Bildung des Pyridylmethylamin-Zwischenprodukts: Die resultierende Verbindung wird dann mit einem Pyridinderivat umgesetzt, um das Pyridylmethylamin-Zwischenprodukt zu bilden.

Endgültige Kupplung und Hydrochloridbildung: Das Pyridylmethylamin-Zwischenprodukt wird mit dem Phenoxyphenyl-Zwischenprodukt gekoppelt, und das Endprodukt wird durch Ansäuerung als Hydrochloridsalz erhalten

Analyse Chemischer Reaktionen

LY 487379 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in eine Sulfidgruppe umwandeln.

Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die Sulfonylgruppe zu spalten

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Elektrophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

LY 487379 Hydrochlorid ist einzigartig in seiner Selektivität für mGluR2-Rezeptoren. Ähnliche Verbindungen umfassen:

LY 354740: Ein weiterer selektiver Agonist für mGluR2/3-Rezeptoren, der in der Forschung aufgrund seiner anxiolytischen und antipsychotischen Wirkungen eingesetzt wird.

Eglumegad: Ein selektiver Agonist für mGluR2/3-Rezeptoren, der für seine neuroprotektiven Eigenschaften bekannt ist.

HYDIA: Ein selektiver Antagonist für mGluR2/3-Rezeptoren, der verwendet wird, um die inhibitorischen Wirkungen auf die mGluR2/3-Signalgebung zu untersuchen.

This compound zeichnet sich durch seine positive allosterische Modulation von mGluR2 aus, die im Vergleich zu direkten Agonisten oder Antagonisten einen einzigartigen Ansatz zur Steigerung der Rezeptorfunktion bietet.

Eigenschaften

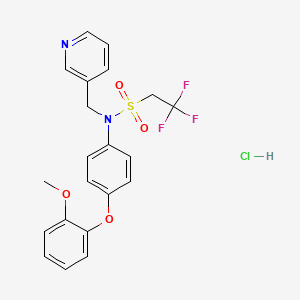

IUPAC Name |

2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O4S.ClH/c1-29-19-6-2-3-7-20(19)30-18-10-8-17(9-11-18)26(14-16-5-4-12-25-13-16)31(27,28)15-21(22,23)24;/h2-13H,14-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWFRDWTOKLHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719337 | |

| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353229-59-1 | |

| Record name | LY-487379 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353229591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-487379 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQP3N7RUC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid](/img/structure/B584759.png)

![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B584769.png)